molecular formula C22H19NO5 B2524775 Ethyl 2-{[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]oxy}acetate CAS No. 478029-57-1

Ethyl 2-{[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]oxy}acetate

Cat. No.: B2524775
CAS No.: 478029-57-1
M. Wt: 377.396
InChI Key: JGGFMOKMASJNQC-UHFFFAOYSA-N
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Description

This compound (C₂₂H₁₉NO₅, MW 377.39) is a 17-azapentacyclo derivative with an ethyl acetate substituent at the 17-position . Its pentacyclic framework includes fused aromatic and heterocyclic rings, which confer rigidity and influence electronic properties.

Properties

IUPAC Name

ethyl 2-[(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c1-2-27-16(24)11-28-23-21(25)19-17-12-7-3-4-8-13(12)18(20(19)22(23)26)15-10-6-5-9-14(15)17/h3-10,17-20H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGFMOKMASJNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]oxy}acetate is a complex organic compound with significant potential in various biological applications due to its unique pentacyclic structure and multiple functional groups. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Molecular Formula

  • C₃₇H₃₉N₃O₄
  • Molecular Weight: Approximately 543.6 g/mol

Structural Features

The compound features:

  • A pentacyclic structure which contributes to its stability and reactivity.
  • Ester and dioxo moieties that enhance its biological activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity against various bacterial strains.

Case Studies

  • Study on Antimicrobial Activity :
    • A study evaluated derivatives of related compounds against Staphylococcus aureus, Escherichia coli, and Candida albicans.
    • Results indicated that certain derivatives showed significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 64 mg/L against specific strains .
  • Comparative Analysis :
    • The compound was compared with other derivatives of 17-azapentacyclo compounds.
    • It was found that Ethyl 2-{[16,18-dioxo-17-azapentacyclo...]nonadeca compounds generally exhibited lower activity than the tested derivatives of 1H-benzo[de]isoquinoline .

The precise mechanism of action for Ethyl 2-{[16,18-dioxo-17-azapentacyclo...]nonadeca is not fully elucidated; however, it is believed to interact with microbial cell membranes or specific molecular targets due to its unique functional groups.

Therapeutic Uses

Given its antimicrobial properties, this compound may have potential applications in:

  • Pharmaceuticals : As a lead compound for developing new antibiotics.
  • Agriculture : As a biopesticide or fungicide.

Future Research Directions

Further studies are needed to:

  • Clarify the biological mechanisms underlying its activity.
  • Explore the efficacy of this compound in vivo.
  • Investigate potential side effects and toxicity profiles.

Data Summary Table

PropertyDetails
Molecular FormulaC₃₇H₃₉N₃O₄
Molecular Weight543.6 g/mol
Antimicrobial ActivityEffective against Staphylococcus aureus, E. coli, Candida albicans
Minimum Inhibitory Concentration (MIC)As low as 64 mg/L against specific strains
Potential ApplicationsPharmaceuticals, Agriculture

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters with related derivatives:

Compound (ID/Evidence) Molecular Formula Molecular Weight Substituents logP (Predicted) Key Physical Properties
Target Compound C₂₂H₁₉NO₅ 377.39 Ethyl acetate ~3.1* High lipophilicity, ester linkage
1-Acetyl-17-(3-acetylphenyl) C₂₈H₂₁NO₄ 435.48 Acetylphenyl 2.83 Steric bulk, mixed stereoisomers
2-(16,18-Dioxo...)propanoic acid C₂₁H₁₇NO₄ 347.37 Propanoic acid ~1.8* Higher solubility (acidic group)
5472-26-4 (Acetic acid analog) C₂₀H₁₅NO₄ 333.34 Acetic acid ~1.5* Lab use, acute toxicity (H302)
N-Acetyl derivative C₂₂H₁₈N₂O₄ 374.40 N-Acetyl 2.83 >90% purity, stable solid

*Estimated based on substituent contributions.

Q & A

Q. What are the common synthetic routes for Ethyl 2-{[16,18-dioxo-17-azapentacyclo...acetate, and how are intermediates characterized?

The compound is synthesized via multi-step cyclization and functionalization reactions. For example, similar pentacyclic derivatives are prepared by coupling azapentacyclic cores (e.g., 17-azapentacyclo frameworks) with ester-containing side chains using nucleophilic substitution or esterification. Key intermediates are characterized via X-ray crystallography (monoclinic P21/n space group, MoKα radiation) to confirm bond angles (e.g., O2–C2–N1: 123.39°) and stereochemistry . NMR and HPLC are used to verify purity (>95%) and regioselectivity .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) is performed using an Oxford Diffraction Xcalibur system. Data collection parameters include θmax = 25.2°, θmin = 2.9°, and refinement with SHELXL-97 software. The crystal structure (a = 13.904 Å, β = 97.39°) reveals intramolecular hydrogen bonding and planarity of the pentacyclic core, critical for stability and reactivity. Displacement parameters (e.g., anisotropic thermal motion of C3 and C5 atoms) are analyzed to assess conformational flexibility .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies in pharmacological results (e.g., anxiolytic vs. cytotoxic activity) are addressed by:

  • Validating assay conditions (e.g., cell lines, incubation times) using standardized protocols .
  • Comparing dose-response curves (IC50 values) across studies to identify outliers .
  • Conducting molecular docking studies to assess binding affinity to target receptors (e.g., GABA-A for anxiolytic activity) .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states and electron density maps. For example, the electrophilic reactivity of the 16,18-dioxo groups is modeled to predict nucleophilic attack sites during esterification. Solvent effects (e.g., dielectric constant of DMSO) are incorporated using the Polarizable Continuum Model (PCM) .

Q. What experimental strategies mitigate low yields in large-scale synthesis?

Yield optimization involves:

  • Screening catalysts (e.g., Pd/C for hydrogenation steps) to reduce side reactions .
  • Employing flow chemistry for precise temperature control during cyclization .
  • Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Data Analysis and Theoretical Frameworks

Q. How are spectroscopic data interpreted to distinguish regioisomers?

  • 1H-NMR : Chemical shifts for methyl groups (e.g., 1.36 ppm for C19-CH3) and aromatic protons (6.8–7.2 ppm) differentiate substitution patterns .
  • IR : Stretching frequencies (e.g., 1740 cm⁻¹ for ester C=O) confirm functional group integrity .
  • MS : High-resolution ESI-MS identifies molecular ions ([M+H]+ m/z 333.3374) and fragmentation pathways .

Q. What statistical methods validate crystallographic data quality?

  • R-factor analysis : R[F2 > 2σ(F2)] = 0.036 and wR(F2) = 0.096 ensure refinement accuracy .
  • Goodness-of-fit (GoF) : Values near 1.0 (calculated via SHELXL) indicate minimal residual electron density errors .

Pharmacological Evaluation

Q. How is cytotoxicity assessed, and what controls are essential?

Cytotoxicity is tested using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Controls include:

  • Positive controls (e.g., doxorubicin) to validate assay sensitivity.
  • Solvent controls (DMSO ≤0.1%) to rule out vehicle toxicity .
  • Dose normalization to molecular weight (319.36 g/mol) for cross-study comparisons .

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